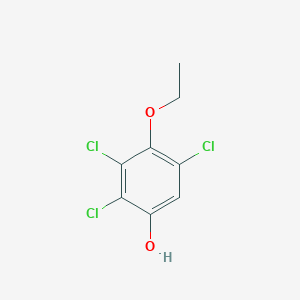
2,3,5-Trichloro-4-ethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trichloro-4-ethoxyphenol is an organic compound that belongs to the class of chlorinated phenols It is characterized by the presence of three chlorine atoms and an ethoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-ethoxyphenol can be achieved through several methods. One common approach involves the chlorination of 4-ethoxyphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the phenol ring.
Another method involves the use of trichlorophenol as a starting material. The trichlorophenol is reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy group. This reaction is usually conducted under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The starting material, 4-ethoxyphenol, is chlorinated using chlorine gas in a controlled environment. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trichloro-4-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms. These reactions often require the presence of a base and are conducted under reflux conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols or completely dechlorinated phenols.
Substitution: Substituted phenols with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,3,5-Trichloro-4-ethoxyphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trichloro-4-ethoxyphenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme activity, leading to antimicrobial effects. It may also interact with specific molecular targets, such as proteins or DNA, to exert its biological effects. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenol: Similar in structure but lacks the ethoxy group.
2,3,4-Trichlorophenol: Similar in structure but with different chlorine atom positions.
4-Ethoxyphenol: Similar in structure but lacks the chlorine atoms.
Uniqueness
2,3,5-Trichloro-4-ethoxyphenol is unique due to the combination of chlorine atoms and the ethoxy group on the phenol ring. This unique structure imparts distinct chemical properties and potential applications that are not observed in similar compounds. The presence of the ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
89748-19-6 |
|---|---|
Fórmula molecular |
C8H7Cl3O2 |
Peso molecular |
241.5 g/mol |
Nombre IUPAC |
2,3,5-trichloro-4-ethoxyphenol |
InChI |
InChI=1S/C8H7Cl3O2/c1-2-13-8-4(9)3-5(12)6(10)7(8)11/h3,12H,2H2,1H3 |
Clave InChI |
FXQFHDXRLCNKCI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


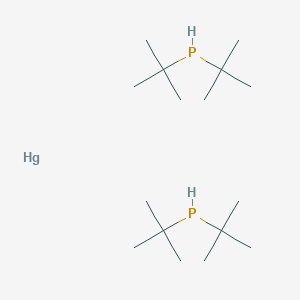
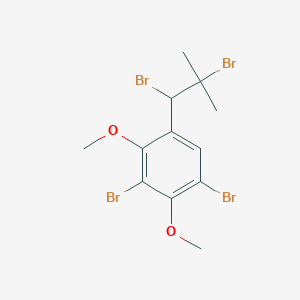
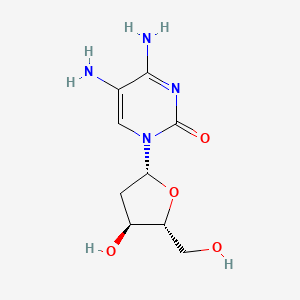
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
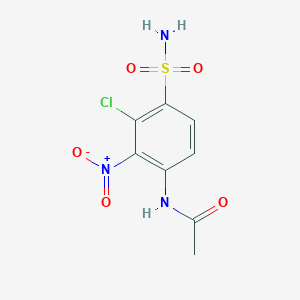
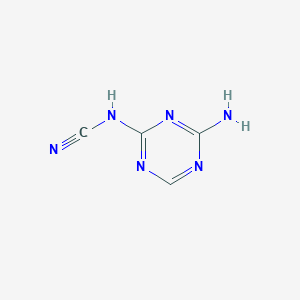
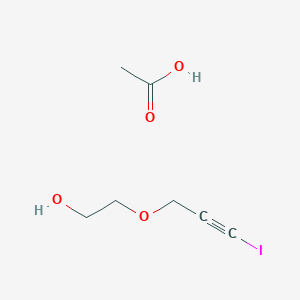
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)
![2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane](/img/structure/B14379644.png)
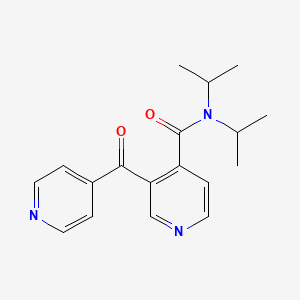
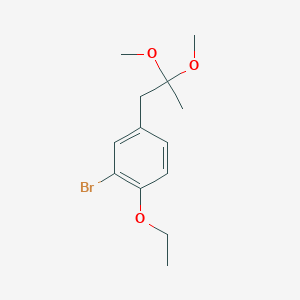
![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)
